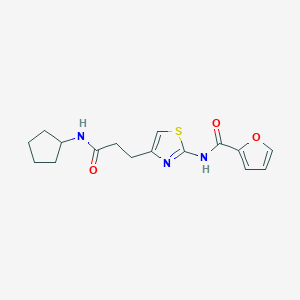

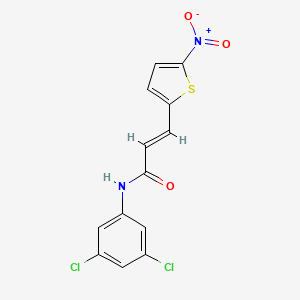

![molecular formula C22H16ClN3O2 B2795564 3-chloro-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide CAS No. 903328-93-8](/img/structure/B2795564.png)

3-chloro-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-chloro-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide” is a versatile material used in scientific research. Its unique structure offers potential applications in drug discovery and medicinal chemistry studies. It is a derivative of quinazolinone, a significant heterocyclic compound due to its potential pharmaceutical and biological activities .

Synthesis Analysis

The synthesis of quinazolinone derivatives involves various procedures. A common approach involves the amidation of 2-aminobenzoic acid derivatives . For instance, anthranilic acid derivatives were coupled with the appropriate acid chloride to generate the corresponding substituted anthranilates, which underwent cyclization by treatment with acetic anhydride under reflux to afford the benzoxazin-4-ones .Molecular Structure Analysis

The molecular structure of “3-chloro-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide” is confirmed by physicochemical and spectral characteristics . The quinazoline nucleus is an exciting molecule with two nitrogen atoms in its structure among the most significant classes of aromatic bicyclic compounds .Chemical Reactions Analysis

Quinazolinone derivatives have diverse chemical reactions. The 2-methyl group in substituted 4(3H)-quinazolinone is reactive, as shown by the ease of its condensation with aldehydes to give the corresponding 2-styryl derivatives .科学的研究の応用

Antiviral Activity

Indole derivatives have been investigated for their antiviral potential. For instance:

- Compound 1 : Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A virus with an IC50 of 7.53 μmol/L .

- Compound 2 : 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide demonstrated potent antiviral activity against Coxsackie B4 virus .

Anti-HIV Activity

Molecular docking studies have identified indole derivatives as potential anti-HIV agents . Although direct data on this compound are lacking, its indole moiety suggests a similar potential.

Antitubercular Activity

Chlorine derivatives, including this compound, have demonstrated potent antitubercular effects. For instance, 5-chloro-3-phenyl-N’-((2-phenyl-1H-indol-3-yl)methylene)-1H-indole-2-carbohydrazide exhibited strong growth inhibition against Mycobacterium tuberculosis .

将来の方向性

Quinazoline and quinazolinone derivatives have received significant attention due to their widely and distinct biopharmaceutical activities . The developing understanding of quinazolinone derivatives and their biological targets presents opportunities for the discovery of novel therapeutics . This suggests that “3-chloro-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide” and similar compounds could have promising future directions in medicinal chemistry and drug discovery.

作用機序

Target of Action

The primary target of 3-chloro-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide is the RyR receptor . This receptor plays a crucial role in the regulation of intracellular calcium levels, which is essential for various cellular processes.

Mode of Action

The compound binds to the RyR receptor with high efficiency . This binding triggers the opening of calcium ion channels, leading to a continuous release of stored calcium ions into the cytoplasm . The influx of calcium ions can then initiate various downstream effects.

Result of Action

The activation of the RyR receptor and the subsequent calcium ion release can have various molecular and cellular effects. For instance, in insects, this can lead to paralysis and death, making the compound an effective insecticide .

特性

IUPAC Name |

3-chloro-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16ClN3O2/c1-14-24-20-8-3-2-7-19(20)22(28)26(14)18-11-9-17(10-12-18)25-21(27)15-5-4-6-16(23)13-15/h2-13H,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOAXMOIJWFFFRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

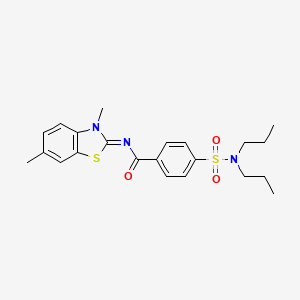

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3,4,5-trimethoxybenzamide hydrochloride](/img/structure/B2795486.png)

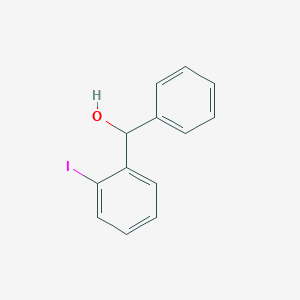

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2795487.png)

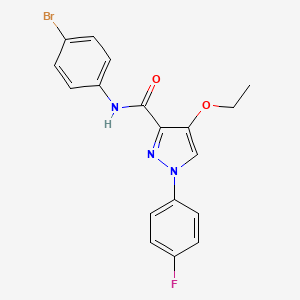

![2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenylacetamide](/img/structure/B2795492.png)

![N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2795493.png)

![3-{1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}azetidine dihydrochloride](/img/structure/B2795494.png)

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2795504.png)